N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide is a complex chemical compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 404.48 g/mol. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including potential therapeutic applications in various medical fields.
The compound can be sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. It is often utilized in scientific research for its pharmacological properties and as a building block for further chemical synthesis.
This compound is classified as a benzoxazepine derivative, characterized by its bicyclic structure that incorporates both benzene and oxazepine rings. Such compounds are often studied for their neuropharmacological effects and potential use in treating central nervous system disorders.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the progress of reactions and confirming product identity.
The molecular structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide can be represented using various structural notations:
InChI=1S/C20H24N2O5S/c1-12-8-17(26-5)18(9-13(12)2)28(24,25)22-14-6-7-16-15(10-14)21-19(23)20(3,4)11-27-16/h6-10,22H,11H2,1-5H3,(H,21,23)
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)OC
The compound has a melting point range that can vary based on purity but typically falls within a specific range suitable for characterization by differential scanning calorimetry (DSC).
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide can participate in various chemical reactions:
Reactions involving this compound may require specific solvents and temperature controls to ensure optimal reactivity and selectivity. Analytical techniques such as mass spectrometry (MS) may be used to confirm reaction products.
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide is not fully elucidated but is believed to involve modulation of neurotransmitter systems within the central nervous system.
Research indicates that compounds with similar structures may interact with serotonin receptors or other neurotransmitter systems contributing to their pharmacological effects. Further studies are necessary to delineate its specific mechanisms.
The compound typically appears as a crystalline solid with specific melting points that can indicate purity levels.
Key chemical properties include:
Relevant data on these properties can be obtained from detailed characterization studies using techniques such as infrared spectroscopy (IR), NMR spectroscopy, and elemental analysis.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide has potential applications in:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology. Further studies are essential to explore its full potential and therapeutic applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4